molecular formula C16H22N2O2 B13707419 Ethyl 3-Amino-1-benzyl-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate

Ethyl 3-Amino-1-benzyl-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate

Cat. No.: B13707419
M. Wt: 274.36 g/mol
InChI Key: CXDLISPGTVFDAP-UHFFFAOYSA-N
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Description

Ethyl 3-Amino-1-benzyl-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate is a complex organic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a benzyl group attached to the azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Amino-1-benzyl-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azepine Ring: The azepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or an amino alcohol.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Esterification: The carboxylate group is introduced through esterification, typically using ethyl alcohol and a suitable acid catalyst.

    Amination: The amino group is introduced through a reductive amination reaction, often using ammonia or an amine source in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents used in the reactions would be chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Amino-1-benzyl-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 3-Amino-1-benzyl-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used in studies investigating the biological activity of azepine derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Industrial Applications: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity.

Mechanism of Action

The mechanism of action of Ethyl 3-Amino-1-benzyl-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-Amino-1-phenyl-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate: Similar structure but with a phenyl group instead of a benzyl group.

    Methyl 3-Amino-1-benzyl-2,5,6,7-tetrahydro-1H-azepine-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-Amino-1-benzyl-2,5,6,7-tetrahydro-1H-azepine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester group, amino group, and benzyl group in the azepine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

ethyl 6-amino-1-benzyl-2,3,4,7-tetrahydroazepine-5-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-2-20-16(19)14-9-6-10-18(12-15(14)17)11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12,17H2,1H3

InChI Key

CXDLISPGTVFDAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CN(CCC1)CC2=CC=CC=C2)N

Origin of Product

United States

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